molecular formula C12H14BrNO B1532550 1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline CAS No. 118484-79-0

1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1532550
M. Wt: 268.15 g/mol
InChI Key: DCMLKTCEIHPSDS-UHFFFAOYSA-N
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Description

“1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound. It is a derivative of 2-Bromopropanoyl bromide , which is used in the synthesis of various compounds .


Synthesis Analysis

2-Bromopropanoyl chloride has been used to synthesize cellulose macroinitiator for homogeneous atom transfer radical polymerization . It was also used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .


Molecular Structure Analysis

The molecular structure of 2-Bromopropanoyl bromide, a related compound, is available on ChemSpider .


Chemical Reactions Analysis

2-Bromopropanoyl bromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It has also been used to prepare 3- (2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly (3-hexylthiophene) .


Physical And Chemical Properties Analysis

2-Bromopropanoyl bromide, a related compound, has a boiling point of 48-50 °C/10 mmHg (lit.), a density of 2.061 g/mL at 25 °C (lit.), and a refractive index n20/D 1.518 (lit.) .

Scientific Research Applications

Synthesis of Quinoline Derivatives

Versatile Reagent for Quinoline Synthesis : The use of brominated reagents in Skraup-type synthesis has been demonstrated as an effective strategy for the construction of bromoquinoline derivatives. For instance, 2,2,3-Tribromopropanal has been applied in a one-step transformation to yield 3-bromoquinolin-6-ols, showcasing the potential of brominated intermediates in synthesizing functionally diverse quinoline frameworks (Lamberth et al., 2014).

Copper-Catalyzed Amination : The utility of copper(I) bromide in catalyzing cross-coupling reactions between aryl or heteroaryl halides and aqueous ammonia has been highlighted. This methodology facilitates the high-yield production of primary aromatic or heteroaromatic amines under mild conditions, underscoring the relevance of brominated intermediates in nucleophilic substitution reactions (Wang et al., 2009).

Functionalization and Alkylation

Alkylation of Isoquinoline Skeleton : Nucleophilic reactivity at the 1-position of 1,2,3,4-tetrahydroisoquinoline has been generated through lithiation, followed by alkylation even with poor alkylating reagents. This strategy emphasizes the synthetic versatility of tetrahydroisoquinoline derivatives through selective functionalization (Seebach et al., 1983).

Selective Synthesis of Quinoline Derivatives : Bromination reactions of tetrahydroquinoline have been investigated, leading to efficient one-pot syntheses of tribromoquinoline and dibromotetrahydroquinoline derivatives. Such methods demonstrate the efficacy of brominated intermediates in accessing variously substituted quinoline structures with potential applications in further synthetic transformations (Şahin et al., 2008).

Anticancer Agent Synthesis

Synthesis of Tetrahydroisoquinolines as Anticancer Agents : The tetrahydroisoquinoline scaffold has been identified as a promising candidate for the development of pharmaceutical agents due to its presence in biologically active molecules. Research focused on synthesizing substituted tetrahydroisoquinolines with potential anticancer properties highlights the ongoing exploration of quinoline derivatives in drug discovery (Redda et al., 2010).

Safety And Hazards

2-Bromopropanoyl bromide is considered hazardous. It is highly flammable and may cause severe skin burns and eye damage. It is harmful if swallowed and may be corrosive to metals .

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(13)12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,9H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMLKTCEIHPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218797
Record name 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline

CAS RN

118484-79-0
Record name 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118484-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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